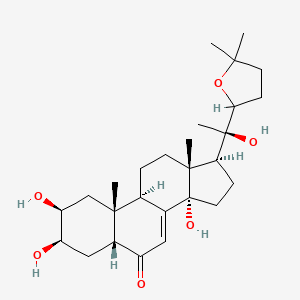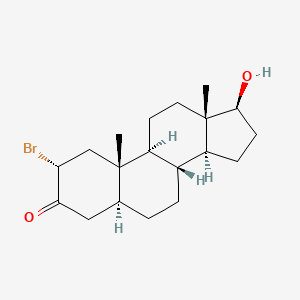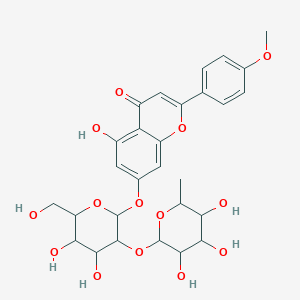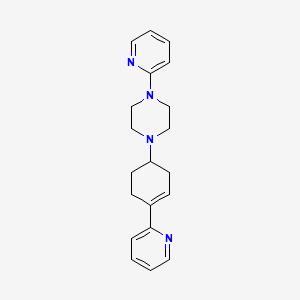
1-Pyridin-2-yl-4-(4-pyridin-2-yl-cyclohex-3-enyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-135222 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its role in catalysis and its potential use in medicinal chemistry.
Preparation Methods
The synthesis of PD-135222 involves several steps, typically starting with the preparation of palladium precursors. One common method involves the chemical reduction of palladium salts. For instance, palladium chloride can be reduced using a suitable reducing agent under controlled conditions to yield PD-135222. Industrial production methods often involve deposition-precipitation or impregnation techniques to ensure high purity and yield .
Chemical Reactions Analysis
PD-135222 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form palladium oxides.
Reduction: Reduction reactions can convert it back to its metallic form.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Common reagents used in these reactions include boronic acids, halides, and phosphine-free conditions. The major products formed from these reactions are often complex organic molecules, which are valuable in pharmaceuticals and materials science.
Scientific Research Applications
PD-135222 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: Research has shown its potential in biological systems, particularly in the study of enzyme mechanisms and protein interactions.
Medicine: PD-135222 is being explored for its potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry: It is used in the production of fine chemicals and materials, contributing to advancements in nanotechnology and materials science .
Mechanism of Action
The mechanism of action of PD-135222 involves its interaction with specific molecular targets. In catalysis, it acts by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. In medicinal applications, it targets specific proteins or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
PD-135222 is often compared with other palladium-based compounds due to its unique properties:
Palladium acetate: Similar in its catalytic applications but differs in its reactivity and stability.
Palladium chloride: Commonly used in similar reactions but has different solubility and handling properties.
Palladium on carbon: Used as a heterogeneous catalyst, offering different advantages in terms of recovery and reuse .
PD-135222 stands out due to its specific reactivity and the ability to be used under milder conditions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C20H24N4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-pyridin-2-yl-4-(4-pyridin-2-ylcyclohex-3-en-1-yl)piperazine |
InChI |
InChI=1S/C20H24N4/c1-3-11-21-19(5-1)17-7-9-18(10-8-17)23-13-15-24(16-14-23)20-6-2-4-12-22-20/h1-7,11-12,18H,8-10,13-16H2 |
InChI Key |
MCTSZRVXVCAAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=N4 |
Synonyms |
1-(pyridin-2-yl)-4-(4-(pyridin-2-yl)-cyclohex-3-en-1-yl)piperazine PD 135222 PD-135222 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


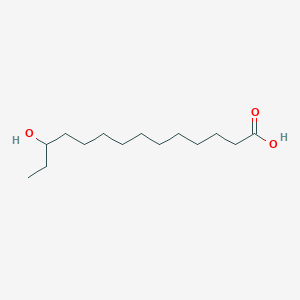
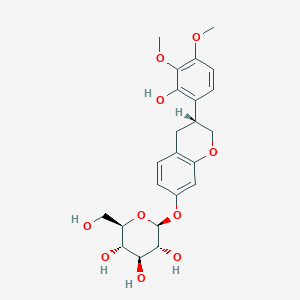
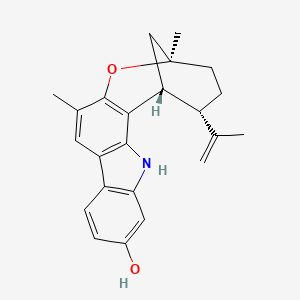
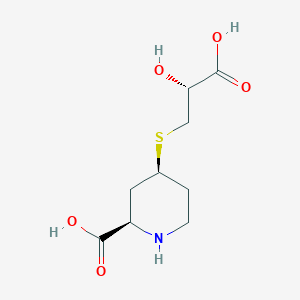
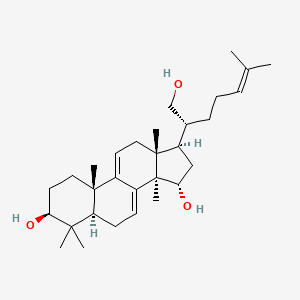


![(1R,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5S,6S)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1257292.png)
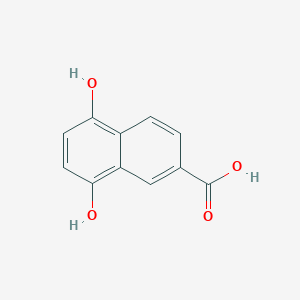
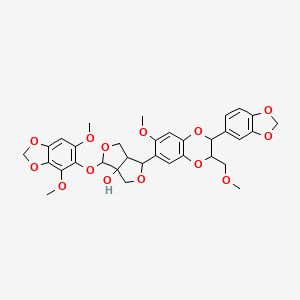
![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1257297.png)
